

AFDye 430 Azide: A Technical Guide to Solubility, Stability, and Application in Bioconjugation

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Compound of Interest		
Compound Name:	AFDye 430 Azide	
Cat. No.:	B13709572	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, stability, and handling of **AFDye 430 Azide**, a versatile fluorescent probe for bioconjugation. The following sections detail its physicochemical properties, recommended protocols for its use in click chemistry, and visual representations of the underlying reaction mechanisms.

Core Properties of AFDye 430 Azide

AFDye 430 Azide is a water-soluble, green-fluorescent dye activated with an azide group.[1][2] This functional group allows for its covalent attachment to biomolecules containing a terminal alkyne or a strained cyclooctyne via click chemistry.[1][2] The dye is characterized by its brightness and photostability, making it suitable for imaging applications targeting biomolecules of moderate to high abundance.[2][3] Its fluorescence is independent of pH in the range of 4 to 10.[2][4][5]

Physicochemical and Spectroscopic Data

The key properties of **AFDye 430 Azide** are summarized in the table below for easy reference.



Property	Value	Reference
Molecular Weight	585.6 g/mol	[1]
623.69 g/mol	[5]	
Appearance	Yellow solid	[1][5]
Purity	>95% (HPLC)	[1]
Excitation Maximum (λabs)	430 nm	[1][5]
432 nm	[2][3]	
Emission Maximum (λem)	537 nm	[1][6]
539 nm	[2][3]	
542 nm	[5]	_
Molar Extinction Coefficient (ε)	15,000 cm-1M-1	[1]
15,955 cm-1M-1	[5]	
Fluorescence Quantum Yield (Φ)	0.23	[5]
Spectrally Similar Dyes	Alexa Fluor® 430, CF® 430	[1][2]

Solubility Profile

AFDye 430 Azide exhibits good solubility in several common laboratory solvents. While specific quantitative data (e.g., mg/mL) is not readily available from manufacturers, the qualitative solubility is well-documented.

Solvent	Solubility	Reference
Water	Soluble	[1][4][5]
Dimethyl Sulfoxide (DMSO)	Soluble	[1][4][5]
Dimethylformamide (DMF)	Soluble	[1][4][5]



For practical use, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice for the labeling reaction.

Stability and Storage

Proper storage and handling are crucial to maintain the integrity and performance of **AFDye 430 Azide**.

Condition	Recommendation	Reference
Long-term Storage	Store at -20°C in the dark.	[1][4][5]
Moisture	Desiccate to protect from moisture.	[1][4][5]
Light Exposure	Avoid prolonged exposure to light.	[4][5]
pH Range	Fluorescence is stable between pH 4 and 10.	[2][4][5]
Shelf Life	Stable for at least 12-24 months after receipt when stored correctly.	[4][6]
Shipping	Can be shipped at ambient temperature for up to 3 weeks.	[4]

Experimental Protocols: Labeling of Biomolecules via Click Chemistry

AFDye 430 Azide is primarily used for the fluorescent labeling of alkyne-modified biomolecules through click chemistry. This can be achieved via two main pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).



Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol provides a general guideline for the labeling of a protein containing a terminal alkyne.

Materials:

- Alkyne-modified protein in an amine-free buffer (e.g., PBS)
- AFDye 430 Azide
- DMSO or DMF (for stock solution)
- Copper(II) sulfate (CuSO4)
- A reducing agent (e.g., sodium ascorbate)
- A copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) ion
- Degassing equipment (optional but recommended)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Prepare Stock Solutions:
 - Dissolve AFDye 430 Azide in DMSO or DMF to a concentration of 10 mM.
 - Prepare a 20 mM solution of CuSO4 in water.
 - Prepare a 100 mM solution of sodium ascorbate in water (prepare fresh).
 - Prepare a 50 mM solution of the copper ligand (e.g., THPTA) in water.
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer.



- Add the AFDye 430 Azide stock solution. The molar excess of the dye may need to be optimized, but a 3-10 fold excess is a good starting point.
- Add the copper ligand to the reaction mixture. A final concentration of 5 times the copper concentration is often used.
- Add the CuSO4 solution. A final concentration of 50-250 μM is typical.
- To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

Incubation:

 Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

Purification:

 Remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in live-cell imaging, SPAAC is the preferred method. This reaction occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN) without the need for a catalyst.

General Considerations for SPAAC:

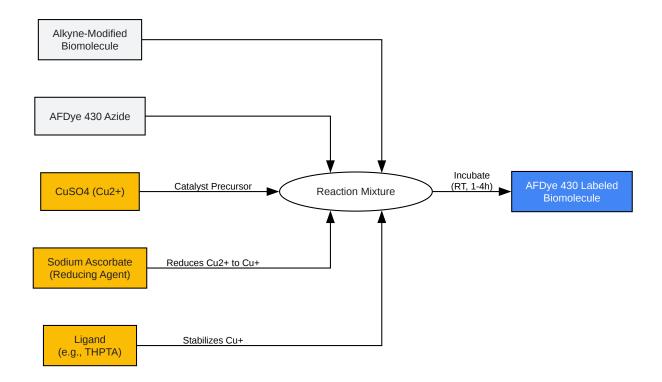
- The reaction is typically slower than CuAAC.
- The protocol is simpler as it does not require the addition of copper, a reducing agent, or a ligand.
- Simply mix the azide-functionalized dye with the cyclooctyne-modified biomolecule in a suitable buffer and incubate.



- The reaction progress can be monitored by fluorescence.
- Purification follows the same principles as for CuAAC.

Visualizing the Reaction Pathways

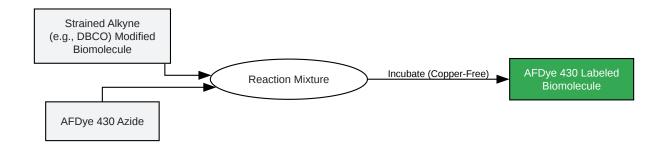
The following diagrams, generated using the DOT language, illustrate the fundamental workflows of CuAAC and SPAAC.



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Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).





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Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

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